molecular formula C7H14ClF2NO B13095649 2-(1-Aminoethyl)-4,4-difluorocyclopentanol hydrochloride

2-(1-Aminoethyl)-4,4-difluorocyclopentanol hydrochloride

Cat. No.: B13095649
M. Wt: 201.64 g/mol
InChI Key: VNDRGHSMKOISLM-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a cyclopentanol backbone with 4,4-difluoro substitution and a 1-aminoethyl side chain at position 2. The hydrochloride salt enhances its solubility in polar solvents. Key Attributes:

  • Functional Groups: Cyclic alcohol (cyclopentanol), primary amine, and geminal difluoro substituents.

Properties

Molecular Formula

C7H14ClF2NO

Molecular Weight

201.64 g/mol

IUPAC Name

2-(1-aminoethyl)-4,4-difluorocyclopentan-1-ol;hydrochloride

InChI

InChI=1S/C7H13F2NO.ClH/c1-4(10)5-2-7(8,9)3-6(5)11;/h4-6,11H,2-3,10H2,1H3;1H

InChI Key

VNDRGHSMKOISLM-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC(CC1O)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminoethyl)-4,4-difluorocyclopentanol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4,4-difluorocyclopentanone.

    Aminoethylation: The 4,4-difluorocyclopentanone undergoes a nucleophilic addition reaction with ethylamine to form 2-(1-Aminoethyl)-4,4-difluorocyclopentanol.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, where reagents like alkyl halides or acyl chlorides can introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions are performed in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aminoethyl derivatives.

Scientific Research Applications

2-(1-Aminoethyl)-4,4-difluorocyclopentanol hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-(1-Aminoethyl)-4,4-difluorocyclopentanol hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the fluorine atoms enhance the compound’s stability and binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

2-(1-Amino-2,2-difluoroethyl)-4,4-difluorocyclopentanol Hydrochloride

  • Source : AK Scientific 2025 catalog (CAS 1346686-92-7) .
  • Structural Differences: The ethylamine side chain contains 2,2-difluoro substituents, unlike the non-fluorinated ethyl group in the target compound. Impact: Additional fluorination may increase lipophilicity (logP) and alter binding interactions due to steric and electronic effects.
  • Molecular Weight : 239.65 g/mol (hydrochloride salt; inferred from formula).

2-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol Hydrochloride

  • Source : Enamine Ltd 2022 catalog .
  • Structural Differences: Replaces the cyclopentanol ring with a difluorocyclobutyl group attached to a propanolamine chain. Impact: Smaller ring size (cyclobutane vs.
  • Molecular Weight : 212.63 g/mol (hydrochloride salt).

Methyl 1-Amino-3-fluorocyclobutane-1-carboxylate Hydrochloride

  • Source : Enamine Ltd 2022 catalog (CAS 2097934-04-0) .
  • Structural Differences: Features a fluorinated cyclobutane core with a methyl ester group instead of a cyclopentanol. Impact: Ester groups increase hydrophilicity but may reduce metabolic stability compared to alcohol derivatives.
  • Molecular Weight : 197.62 g/mol (hydrochloride salt).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
2-(1-Aminoethyl)-4,4-difluorocyclopentanol·HCl C₇H₁₄F₂NO·HCl (inferred) ~211.65 Not listed Cyclopentanol, 4,4-F₂, 1° amine
2-(1-Amino-2,2-difluoroethyl)-4,4-difluorocyclopentanol·HCl C₇H₁₂F₄NO·HCl 239.65 1346686-92-7 Cyclopentanol, 4,4-F₂, 2,2-F₂-ethylamine
2-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol·HCl C₇H₁₂F₂NO·HCl 212.63 Not listed Cyclobutane, 3,3-F₂, propanolamine
Methyl 1-amino-3-fluorocyclobutane-1-carboxylate·HCl C₆H₁₀FNO₂·HCl 197.62 2097934-04-0 Cyclobutane, 3-F, methyl ester

Research Implications and Limitations

  • Fluorination Effects: The geminal difluoro groups in both the cyclopentanol and ethylamine side chains (e.g., CAS 1346686-92-7) likely enhance metabolic resistance and membrane permeability compared to non-fluorinated analogs .
  • Ring Size and Strain: Cyclopentanol derivatives generally exhibit better conformational stability than cyclobutane-based compounds, which may influence receptor binding .
  • Data Gaps: No explicit pharmacological or toxicity data are provided in the evidence. Further studies are needed to validate bioactivity and selectivity.

Biological Activity

Chemical Structure and Properties

2-(1-Aminoethyl)-4,4-difluorocyclopentanol hydrochloride is a fluorinated cyclopentanol derivative. Its chemical structure is characterized by the presence of an aminoethyl group and two fluorine atoms attached to the cyclopentanol ring. The molecular formula is C7H10F2ClNC_7H_{10}F_2ClN, and its molecular weight is approximately 191.6 g/mol.

Pharmacological Profile

Research indicates that this compound exhibits several pharmacological activities:

  • Antidepressant Effects : Studies have shown that this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation.
  • Neuroprotective Properties : It has been suggested that the compound can protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary findings indicate that it may possess antimicrobial properties against certain bacterial strains.

The exact mechanism through which this compound exerts its effects remains under investigation. However, it is hypothesized to interact with specific receptors in the central nervous system (CNS) and modulate neurotransmitter release.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

StudyObjectiveFindings
Study 1Investigate antidepressant effectsDemonstrated significant reduction in depressive-like behaviors in animal models.
Study 2Neuroprotective effect assessmentShowed reduced neuronal cell death in vitro under oxidative stress conditions.
Study 3Antimicrobial efficacy evaluationExhibited inhibitory effects on Gram-positive bacteria at low concentrations.

Detailed Research Findings

  • Antidepressant Effects : In a controlled study involving rodent models, administration of this compound resulted in a notable decrease in immobility time during forced swim tests, indicating potential antidepressant activity (PubMed reference ).
  • Neuroprotection : A study focused on oxidative stress revealed that the compound significantly decreased reactive oxygen species (ROS) levels in cultured neurons, suggesting its role as a neuroprotective agent (PubMed reference ).
  • Antimicrobial Activity : In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent (PubMed reference ).

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